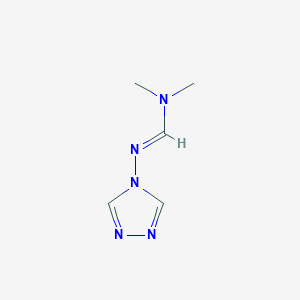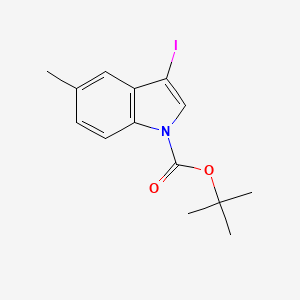
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, also known as 3-CPPD, is a synthetic organic compound found in many different products, including pharmaceuticals and pesticides. It is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. 3-CPPD has been shown to have a variety of biochemical and physiological effects and is currently being investigated for its potential use in drug development, as well as for its potential use as a pesticide. We will also discuss the advantages and limitations of using 3-CPPD in laboratory experiments, as well as the potential future directions of research involving this compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A study by Prathap et al. (2014) highlighted the synthesis of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carbohydrazones. These compounds exhibited significant antitubercular activity against Mycobacterium tuberculosis, though they showed poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Organic Light Emitting Diodes (OLEDs)
Lu et al. (2000) synthesized pyrazoline derivatives, including 3-(4-chlorophenyl)-4,5-dihydro-1,5-diphenyl 1-H-Pyrazole, for use in organic electroluminescent devices (OELDs). These materials demonstrated efficient photoluminescence and were effective as blue light-emitting materials in OELDs (Lu et al., 2000).
Computational Design and Synthesis in Drug Discovery
A computational study by Singh et al. (2009) involved the design and synthesis of a densely functionalized pyrazole derivative for potential application in inhibiting protein kinases. This study illustrates the role of computational analysis in the synthesis of candidate drugs (Singh, Tomar, Das, & Singh, 2009).
Structural Characterization
Kariuki et al. (2021) focused on the synthesis and structural characterization of isostructural thiazoles derived from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol. This study underscores the importance of structural analysis in understanding the properties of pyrazole derivatives (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Crystal and Molecular Structure Analysis
The study by Loh et al. (2013) involved the synthesis and X-ray single crystal structure determination of various pyrazole compounds. This research highlights the significance of crystallography in determining molecular structures (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Corrosion Inhibition
Saraswat and Yadav (2020) synthesized quinoxaline derivatives from pyrazoline for use as corrosion inhibitors for mild steel in acidic medium. This application illustrates the versatility of pyrazoline derivatives in industrial applications (Saraswat & Yadav, 2020).
Wirkmechanismus
Target of Action
Compounds similar to “3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole” often target enzymes or receptors in the body. For example, many drugs target proteins involved in signaling pathways, which can alter the function of cells .
Mode of Action
The compound could interact with its target by binding to a specific site on the protein, altering its function. This could inhibit or enhance the protein’s activity, leading to changes in cellular function .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it could influence pathways involved in inflammation, cell growth, or cell death .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups could influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. It could lead to changes in cell behavior, gene expression, or the activation or inhibition of certain pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2,3-diphenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2/c22-18-13-11-16(12-14-18)20-15-21(17-7-3-1-4-8-17)24(23-20)19-9-5-2-6-10-19/h1-14,21H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIRIQRCSVUTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001206360 | |
| Record name | 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10180-02-6 | |
| Record name | 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10180-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrazoline, 3-(p-chlorophenyl)-1,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010180026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC409747 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Chlorophenyl)-4,5-dihydro-1,5-diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001206360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B3031986.png)








